2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2416235-36-2
VCID: VC4550022
InChI: InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H
SMILES: CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl
Molecular Formula: C10H14Cl2N2O
Molecular Weight: 249.14

2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride

CAS No.: 2416235-36-2

Cat. No.: VC4550022

Molecular Formula: C10H14Cl2N2O

Molecular Weight: 249.14

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride - 2416235-36-2

Specification

CAS No. 2416235-36-2
Molecular Formula C10H14Cl2N2O
Molecular Weight 249.14
IUPAC Name 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H
Standard InChI Key NBOQPHDHUGMWDD-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoxazole moiety (a fused benzene and oxazole ring system) with a 2-methyl group at position 2 and an ethylamine side chain at position 4. Protonation of the amine group forms the dihydrochloride salt, enhancing solubility and stability for pharmacological applications . Key structural identifiers include:

  • IUPAC Name: 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride

  • Molecular Weight: 249.14 g/mol

  • SMILES: CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl

  • InChI Key: NBOQPHDHUGMWDD-UHFFFAOYSA-N

PropertyValue/DescriptionSource
Molecular FormulaC10H14Cl2N2O\text{C}_{10}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
Purity≥95% (typical for research use)
Hazard ClassificationIrritant (skin, eyes)

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves cyclization and salt formation steps:

  • Benzoxazole Core Formation: Condensation of 2-amino-4-chlorophenol with acetyl chloride or urea under reflux conditions .

  • Ethylamine Side Chain Introduction: Alkylation or reductive amination to attach the ethylamine group .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

A representative procedure from involves reducing 2-methyl-6-nitrobenzoxazole with iron and ammonium chloride in methanol/water at 70°C, achieving an 85% yield.

Optimization Challenges

  • Selectivity: Competing reactions at the oxazole nitrogen require careful temperature control .

  • Purification: Chromatography or recrystallization is essential to isolate the dihydrochloride form .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The ethylamine group may enhance membrane penetration, while the methyl group stabilizes interactions with microbial enzymes .

Pharmacokinetic Considerations

  • Metabolic Stability: The benzoxazole ring resists oxidative degradation, extending half-life .

  • Toxicity: Limited data exist, but structural analogs show low cytotoxicity in mammalian cells .

Applications in Medicinal Chemistry

Therapeutic Development

The compound is a candidate for:

  • Antimicrobial Agents: Synergistic effects with existing antibiotics are under investigation .

  • Chemotherapy Adjuvants: Potential to mitigate chemotherapy-induced nausea and vomiting (CINV) via neurokinin receptor modulation .

Diagnostic Tools

Functionalization with fluorescent tags enables use in cellular imaging, particularly for tracking bacterial infections .

Related Compounds and Structure-Activity Relationships

Comparative analysis of benzoxazole derivatives reveals key trends:

CompoundStructural VariationBioactivity Enhancement
2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamineChlorine at position 7Increased antifungal potency
2-(4-Methyl-1,3-benzoxazol-2-yl)ethanamineMethyl at position 4Improved metabolic stability

The 2-methyl-4-ethylamine substitution in the target compound balances reactivity and bioavailability, making it a versatile scaffold .

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics and molecular docking .

  • In Vivo Efficacy: Evaluate pharmacokinetics in animal models of infection and cancer .

  • SAR Expansion: Synthesize analogs with halogen or sulfonamide substitutions to enhance potency .

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